![molecular formula C2H4B3Cl5 B14213692 [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) CAS No. 826990-09-4](/img/structure/B14213692.png)
[(Chloroboranediyl)bis(methylene)]bis(dichloroborane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Chloroboranediyl)bis(methylene)]bis(dichloroborane) is a chemical compound that belongs to the class of boron-containing compounds It is characterized by the presence of boron atoms bonded to chlorine and methylene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) typically involves the reaction of boron trichloride with methylene-containing precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(Chloroboranediyl)bis(methylene)]bis(dichloroborane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert the boron-chlorine bonds to boron-hydrogen bonds.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-oxygen compounds, while substitution reactions can produce a variety of boron-containing organic compounds.
Wissenschaftliche Forschungsanwendungen
[(Chloroboranediyl)bis(methylene)]bis(dichloroborane) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can induce cell death. In chemical reactions, the boron atoms act as Lewis acids, facilitating various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-oxadiazole: A nitrated heterocyclic compound with high nitrogen content, used as an explosive material.
4,4’-Methylenebis(2-chloroaniline): An aromatic amine used as a curing agent in polyurethane production.
Uniqueness
[(Chloroboranediyl)bis(methylene)]bis(dichloroborane) is unique due to its specific boron-chlorine and boron-methylene bonds, which confer distinct chemical reactivity and potential applications. Unlike bis-oxadiazole, which is primarily used in explosives, [(Chloroboranediyl)bis(methylene)]bis(dichloroborane) has broader applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
826990-09-4 |
|---|---|
Molekularformel |
C2H4B3Cl5 |
Molekulargewicht |
237.8 g/mol |
IUPAC-Name |
dichloro-[[chloro(dichloroboranylmethyl)boranyl]methyl]borane |
InChI |
InChI=1S/C2H4B3Cl5/c6-3(1-4(7)8)2-5(9)10/h1-2H2 |
InChI-Schlüssel |
OKVRJPTYVIUCED-UHFFFAOYSA-N |
Kanonische SMILES |
B(CB(Cl)Cl)(CB(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B14213611.png)
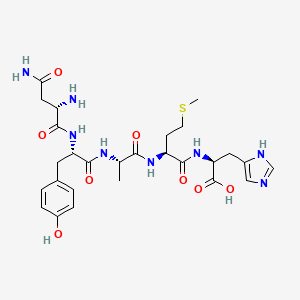


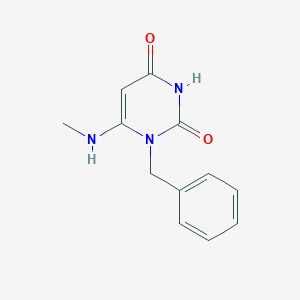
![4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine](/img/structure/B14213644.png)
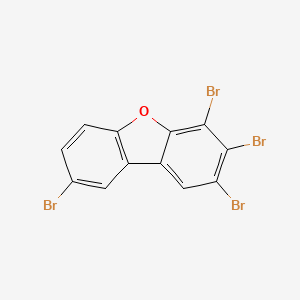
methanone](/img/structure/B14213654.png)
![Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-](/img/structure/B14213656.png)
![(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione](/img/structure/B14213660.png)
![{1-Iodo-2-[2-iodo-2-(trimethylsilyl)ethenyl]oct-1-en-1-yl}(trimethyl)silane](/img/structure/B14213661.png)
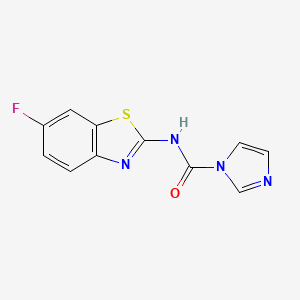
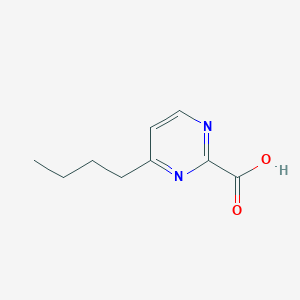
![9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14213686.png)
